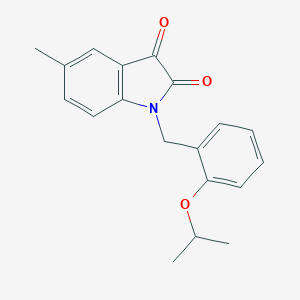

![molecular formula C17H14ClNO3 B367146 1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione CAS No. 620932-16-3](/img/structure/B367146.png)

1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

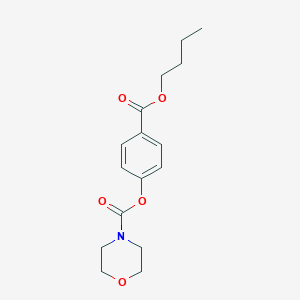

The compound “1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione” is a derivative of indole, which is a heterocyclic aromatic organic compound. It also contains a phenoxy group, which is a functional group consisting of a phenyl group (derived from benzene) bonded to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the indole ring system, which consists of a benzene ring fused to a pyrrole ring. The phenoxy group would be attached via an ethyl linker, and the chlorine atom would be ortho to the point of attachment on the phenyl ring .Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The presence of the phenoxy group might influence the reactivity of the compound, potentially making it more susceptible to reactions involving nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As an indole derivative, this compound is likely to be aromatic and relatively stable. The presence of the chlorine atom might make the compound more polar, potentially affecting its solubility in various solvents .科学的研究の応用

Herbicide Application

The compound, being a phenoxy derivative, has potential applications as a herbicide . Phenoxy herbicides are known for their high solubility in water and weak absorption in soil, making them highly mobile and easily transported to surface and groundwater .

Aquatic Ecosystems

Phenoxy herbicides, including this compound, have been detected in aquatic ecosystems . They can exert a negative effect on aquatic organisms .

Water Treatment

The compound can be removed from water systems using various adsorbent materials and photocatalysis . Biodegradation, an environmentally friendly method, also plays a significant role in the removal of this compound from water systems .

Biodegradation

Biodegradation is a key process in the removal of phenoxy herbicides from the environment . This process takes advantage of autochthonous soil bacteria activity .

Phytoremediation and Rhizoremediation

Phytoremediation and rhizoremediation can serve as an effective barrier for phenoxy acids due to interactions between plants and microorganisms .

Photodegradation

In shallow and highly insolated waters, phenoxy acids can be decomposed mainly by photodegradation . The efficiency of this process is determined by the form of the degraded compound .

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes (AOPs) are being investigated for the removal of phenoxy acids . The efficiency of phenoxy acid degradation using AOPs varies depending on the choice of oxidizing system and the conditions optimizing the oxidation process .

Pharmacological Applications

There is potential for the development of clinical candidates for treating conditions such as depression, anxiety, schizophrenia, and addictions .

将来の方向性

特性

IUPAC Name |

1-[2-(2-chlorophenoxy)ethyl]-7-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c1-11-5-4-6-12-15(11)19(17(21)16(12)20)9-10-22-14-8-3-2-7-13(14)18/h2-8H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUMSMQEKJJUMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)